2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
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Overview
Description
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a chiral compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hexanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the hexanediol backbone: This can be synthesized through a series of reduction and oxidation reactions starting from a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the hexanediol backbone.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: Substitution reactions can produce a variety of chlorophenyl derivatives with different functional groups.
Scientific Research Applications
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal agent due to the presence of the triazole ring.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The chlorophenyl group and hexanediol backbone may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: A triazole compound used as an antifungal agent.
Voriconazole: A triazole antifungal medication.
Uniqueness
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is unique due to its specific combination of a hexanediol backbone, a chlorophenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
107659-61-0 |
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Molecular Formula |
C14H18ClN3O2 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)hexane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-2-3-13(19)14(20,8-18-10-16-9-17-18)11-4-6-12(15)7-5-11/h4-7,9-10,13,19-20H,2-3,8H2,1H3/t13-,14-/m0/s1 |
InChI Key |
BAQPVHASJGXGTQ-KBPBESRZSA-N |
Isomeric SMILES |
CCC[C@@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
CCCC(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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